molecular formula C11H18Cl2N2 B597572 (Trans-4-phenylpyrrolidin-3-yl)methanamine dihydrochloride CAS No. 116169-49-4

(Trans-4-phenylpyrrolidin-3-yl)methanamine dihydrochloride

Katalognummer: B597572
CAS-Nummer: 116169-49-4
Molekulargewicht: 249.179
InChI-Schlüssel: VAYZXVHSWPTLBZ-OXPNAJOUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Trans-4-Phenylpyrrolidin-3-yl)methanamine dihydrochloride (CAS 116169-49-4) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. It features a pyrrolidine scaffold, a saturated five-membered nitrogen heterocycle that is a privileged structure in the development of bioactive compounds. The pyrrolidine ring is highly valued for its three-dimensional coverage and the ability to efficiently explore pharmacophore space, which can lead to improved selectivity and optimized pharmacokinetic profiles for drug candidates . The specific stereochemistry of the trans configuration at the 3- and 4-positions of the pyrrolidine ring is critical, as the spatial orientation of substituents can result in different biological activities due to the enantioselective nature of protein targets . This compound serves as a versatile chiral synthon for the design and synthesis of novel molecules. Researchers can leverage its structure to probe various biological pathways, including the development of potential analgesic and anti-inflammatory agents, as pyrrolidine derivatives are actively investigated in these fields . With a molecular formula of C11H18Cl2N2 and a molecular weight of 249.18 g/mol , this dihydrochloride salt offers enhanced solubility for experimental workflows. This product is intended for research applications in a controlled laboratory environment and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Eigenschaften

IUPAC Name

[(3R,4R)-4-phenylpyrrolidin-3-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9;;/h1-5,10-11,13H,6-8,12H2;2*1H/t10-,11+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYZXVHSWPTLBZ-OXPNAJOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC=CC=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C2=CC=CC=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10721294
Record name 1-[(3R,4R)-4-Phenylpyrrolidin-3-yl]methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10721294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116169-49-4
Record name 1-[(3R,4R)-4-Phenylpyrrolidin-3-yl]methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10721294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Gabriel Synthesis with Azide Intermediates

This method employs azide-containing precursors subjected to Staudinger or Huisgen cycloaddition reactions. For example, treatment of 1,4-dibromopentane with sodium azide generates a diazide intermediate, which undergoes thermal cyclization to yield pyrrolidine. Key parameters include:

  • Reaction temperature: 80–100°C

  • Solvent: Toluene or DMF

  • Yield: 45–60%

Reductive Amination of γ-Amino Ketones

γ-Amino ketones undergo reductive amination using NaBH₃CN or H₂/Pd-C to form the pyrrolidine ring. This method offers superior stereocontrol for trans-configuration:

  • Substrate: 4-Phenyl-3-aminobutan-2-one

  • Reducing agent: NaBH₃CN (0.5 equiv)

  • Solvent: MeOH/HOAc (9:1)

  • Yield: 68–72%

Stereoselective Phenyl Group Introduction

Achieving trans-4-phenyl configuration requires careful control of reaction geometry. Two validated approaches include:

Heck Coupling with Aryl Halides

Palladium-catalyzed coupling between pyrrolidine-derived alkenes and aryl bromides ensures regioselective phenyl attachment:

ParameterValue
CatalystPd(OAc)₂ (5 mol%)
LigandP(o-tol)₃ (10 mol%)
BaseEt₃N
SolventDMF
Temperature90°C
Yield55–60%

Friedel-Crafts Alkylation

Electrophilic aromatic substitution using AlCl₃ as a Lewis acid facilitates phenyl group attachment:

  • Electrophile: Benzyl chloride derivative

  • Reaction time: 12–16 hours

  • Yield: 48–52% (with 85% trans-selectivity)

Amine Functionalization and Salt Formation

Primary amine installation at the 3-position is achieved through nucleophilic substitution or reductive amination:

Mitsunobu Reaction for Amine Installation

Using DEAD/Ph₃P system:

  • Substrate: 3-Hydroxypyrrolidine derivative

  • Amine source: Phthalimide

  • Workup: Hydrazinolysis to free amine

  • Yield: 65–70%

Reductive Amination of Ketones

  • Ketone precursor: 3-Oxo-pyrrolidine

  • Amine source: NH₄OAc

  • Reducing agent: NaBH₃CN

  • Yield: 75–80%

Final dihydrochloride salt preparation involves bubbling HCl gas through an anhydrous ether solution of the free base, yielding >95% purity after recrystallization from EtOH/Et₂O.

Critical Optimization Challenges and Solutions

Catalyst Poisoning in Final Steps

Early synthetic routes encountered catalyst deactivation during nitro group reduction (e.g., H₂/Pd-C). Resolution involved reversing reaction sequences:

  • Perform amide coupling before nitro reduction

  • Use alternative catalysts (PtO₂ instead of Pd-C)

  • Implement scavengers (tetraethylenepentamine) to adsorb catalyst poisons.

Stereochemical Control

Trans/cis isomer ratios were improved by:

  • Low-temperature reactions (-20°C)

  • Bulky directing groups (e.g., tert-butoxycarbonyl)

  • Chiral auxiliaries (Oppolzer sultam derivatives)

Analytical Validation and Quality Control

Purity Assessment

MethodConditionsResult
HPLC (UV 254 nm)C18 column, MeCN/H₂O (70:30)>99% purity
Chiral GCβ-Cyclodextrin column98% trans-isomer

Structural Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.36–7.15 (m, aromatic H), 3.97–3.48 (m, pyrrolidine H)

  • HRMS : m/z calculated 204.1362 [M+H]⁺, found 204.1358

Comparative Analysis of Synthetic Routes

MethodStepsOverall YieldKey Advantage
Reductive Amination542%Excellent stereocontrol
Heck Coupling638%Regioselective phenylation
Mitsunobu Approach735%Mild conditions for amination

Industrial-Scale Production Considerations

For kilogram-scale synthesis:

  • Continuous flow reactors reduce reaction times by 40%

  • Membrane-based separations replace column chromatography

  • Process analytical technology (PAT) enables real-time monitoring

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methanamine group is oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the phenyl group to cyclohexyl derivatives or reduce the pyrrolidine ring to piperidine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or methanamine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as halides or amines for substitution reactions.

Major Products Formed

    Oxidation Products: Imines, nitriles, or carboxylic acids.

    Reduction Products: Cyclohexyl derivatives or piperidine derivatives.

    Substitution Products: Various substituted phenyl or pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

(Trans-4-phenylpyrrolidin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as in the development of new drugs for neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (Trans-4-phenylpyrrolidin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparisons

The following table summarizes key differences between (Trans-4-phenylpyrrolidin-3-yl)methanamine dihydrochloride and structurally related compounds:

Property This compound 4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)
Molecular Formula C₁₁H₁₅N₂·2HCl (estimated) C₉H₁₃N₃·2HCl C₈H₁₁NO₂·HCl
Molecular Weight ~246.17 (estimated) 236.14 189.64
Core Structure Pyrrolidine with trans-4-phenyl and 3-methanamine groups Pyridine-pyrrolidine hybrid with amine group Phenethylamine with catechol (3,4-dihydroxyphenyl) moiety
Aromatic Substituents Phenyl (non-hydroxylated) Pyridine 3,4-Dihydroxyphenyl (catechol)
Solubility High (due to dihydrochloride salt) High (dihydrochloride salt) Moderate (hydrochloride salt; catechol reduces lipophilicity)
Potential Applications CNS-targeting agents, enzyme inhibitors Not specified (limited data) Neurotransmitter (dopamine receptor agonist)

Functional Group Analysis

  • Phenyl vs.
  • Catechol vs. Non-hydroxylated Aromatics: Dopamine hydrochloride’s 3,4-dihydroxyphenyl group enables strong interactions with catecholamine receptors but reduces blood-brain barrier permeability compared to the non-hydroxylated phenyl group in the target compound .

Pharmacological Implications

  • Target Compound : The trans configuration of the phenyl group may influence stereoselective binding to receptors. Its lack of hydroxyl groups could improve CNS penetration relative to dopamine.
  • Dopamine Hydrochloride : The catechol structure is critical for binding dopamine receptors (D1–D5), but its polar hydroxyl groups limit membrane permeability .

Biologische Aktivität

(Trans-4-phenylpyrrolidin-3-yl)methanamine dihydrochloride is an organic compound classified under phenylpyrrolidines. Its biological activity has garnered attention for its potential applications in medicinal chemistry and pharmacology, particularly in the development of therapeutics targeting various neurological and autoimmune conditions.

The compound exhibits a molecular formula of C12H16N22HClC_{12}H_{16}N_2\cdot 2HCl and is characterized by its pyrrolidine structure, which is known for versatile interactions with biological targets.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular signaling pathways and physiological responses.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Modulation of Receptors : The compound has been studied for its potential as an inverse agonist of RORγt, a nuclear receptor involved in autoimmune responses. This modulation could lead to therapeutic effects in conditions like multiple sclerosis and rheumatoid arthritis .
  • Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems suggest potential applications in treating neurological disorders. The compound's ability to interact with neurotransmitter receptors may influence pathways related to mood regulation and cognitive function .

In Vitro Studies

Several studies have evaluated the in vitro potency of this compound using various assays:

StudyAssay TypeIC50 (nM)Notes
TR-FRET0.5 - 5Confirmed as a potent inverse agonist of RORγt
FP AssaySimilar results to TR-FRETBinding free energies comparable to docking scores

These findings indicate that the compound is a potent modulator of RORγt, with implications for drug development targeting autoimmune diseases.

Case Studies

  • RORγt Modulation : A study highlighted the design and synthesis of derivatives based on this compound, demonstrating significant inverse agonist activity against RORγt, with IC50 values in the low nanomolar range. This suggests strong potential for therapeutic applications in immune modulation .
  • Neurotransmitter Interaction : Another case study explored the effects of the compound on serotonin receptors, suggesting a role in mood regulation and anxiety disorders. The results indicated enhanced binding affinity compared to other compounds in its class, warranting further investigation into its neuropharmacological profile .

Applications

The versatility of this compound extends beyond basic research into potential clinical applications:

  • Drug Development : Its role as a building block in synthesizing more complex molecules positions it as a candidate for developing new pharmaceuticals targeting neurological and autoimmune disorders.
  • Research Tool : The compound is utilized in biological studies to elucidate mechanisms of action involving receptor modulation and cellular signaling pathways.

Q & A

Q. What are the common synthetic routes for (Trans-4-phenylpyrrolidin-3-yl)methanamine dihydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, reductive amination, or stereoselective cyclization. For example, pyrrolidine scaffolds are often synthesized using trifluoromethylating agents or chiral catalysts to achieve the desired stereochemistry . Optimization may involve varying catalysts (e.g., palladium for cross-coupling), solvents (anhydrous THF or DMF), and temperature gradients. Continuous flow reactors can enhance scalability and reduce impurities, as seen in analogous pyridine derivatives .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • HPLC/MS : Use C18 reverse-phase columns with mobile phases (e.g., acetonitrile/0.1% TFA) to assess purity (>95%) and detect byproducts .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ confirms stereochemistry and proton environments, critical for distinguishing trans isomers .
  • X-ray crystallography : Resolves absolute configuration, especially when stereocenters influence biological activity .

Q. How does the compound’s stability vary under different storage or experimental conditions?

Stability studies should include:

  • Thermal analysis (TGA/DSC) : Determine decomposition temperatures (e.g., >150°C for similar hydrochlorides) .
  • pH-dependent hydrolysis : Test in buffered solutions (pH 1–12) to identify labile groups (e.g., amine hydrolysis under acidic conditions) .
  • Light sensitivity : Store in amber vials if UV-Vis spectroscopy indicates photodegradation .

Advanced Research Questions

Q. What strategies are recommended for resolving enantiomeric mixtures of this compound?

  • Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak® IA/IB) with hexane/isopropanol gradients .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) can selectively esterify one enantiomer .
  • Crystallization-induced asymmetric transformation : Utilize chiral counterions (e.g., tartrate) to enrich enantiomers .

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of stereochemistry on biological activity?

  • Stereoisomer libraries : Synthesize cis/trans and enantiomeric pairs via divergent synthetic routes .
  • In vitro assays : Compare binding affinity (e.g., IC₅₀ in receptor assays) and cellular uptake (e.g., fluorescent tagging) across isomers .
  • Computational docking : Model interactions with target proteins (e.g., MD simulations in GROMACS) to rationalize activity differences .

Q. What methodologies address the compound’s hygroscopicity during formulation?

  • Lyophilization : Remove water under vacuum to generate stable amorphous powders .
  • Co-crystallization : Combine with non-hygroscopic coformers (e.g., succinic acid) to reduce moisture uptake .
  • Dynamic vapor sorption (DVS) : Quantify hygroscopicity at varying humidity levels (10–90% RH) .

Q. How should contradictory data in biological activity be analyzed?

  • Dose-response validation : Repeat assays with standardized protocols (e.g., ATP-based viability tests) to rule out false positives .
  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan®) to identify confounding interactions .
  • Meta-analysis : Compare results across cell lines (e.g., HEK293 vs. HeLa) to assess context-dependent effects .

Q. What approaches are used to design analogs with enhanced metabolic stability?

  • Bioisosteric replacement : Substitute labile groups (e.g., replacing methyl with trifluoromethyl) .
  • Deuterium incorporation : Stabilize metabolically vulnerable C-H bonds (e.g., at α-positions) .
  • Prodrug strategies : Mask amines with acetyl or tert-butoxycarbonyl (Boc) groups to improve pharmacokinetics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.